Sodium trans-hyponitrite hydrate

Catalog No.
S1902658
CAS No.
60884-94-8
M.F
H2N2Na2O3
M. Wt
124.007 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Sodium trans-hyponitrite hydrate

CAS Number

60884-94-8

Product Name

Sodium trans-hyponitrite hydrate

IUPAC Name

disodium;(E)-dioxidodiazene;hydrate

Molecular Formula

H2N2Na2O3

Molecular Weight

124.007 g/mol

InChI

InChI=1S/H2N2O2.2Na.H2O/c3-1-2-4;;;/h(H,1,4)(H,2,3);;;1H2/q;2*+1;/p-2

InChI Key

MNTPJDLNJKAOKU-UHFFFAOYSA-L

SMILES

N(=N[O-])[O-].O.[Na+].[Na+]

Canonical SMILES

N(=N[O-])[O-].O.[Na+].[Na+]

Isomeric SMILES

N(=N/[O-])\[O-].O.[Na+].[Na+]

Sodium trans-hyponitrite hydrate is an ionic compound represented by the formula Na₂N₂O₂·xH₂O, where x typically equals 5, indicating the presence of five water molecules in its crystalline structure. This compound is a salt derived from hyponitrous acid and exists primarily in two isomeric forms: cis and trans. The trans isomer is more prevalent and is characterized by its colorless appearance and solubility in water, while being insoluble in organic solvents like ethanol and ether . The unique structural features of sodium trans-hyponitrite include a short N-N bond length indicative of double bond character, which contributes to its chemical reactivity .

Currently, there is limited information regarding the specific mechanism of action of sodium trans-hyponitrite in biological systems. However, its potential role as a nitrifying intermediate suggests it might be involved in the conversion of ammonia to nitrite during nitrification, a crucial process in the nitrogen cycle []. Further research is needed to elucidate its biological functions.

Reducing Agent in Organic Synthesis

Sodium trans-hyponitrite hydrate finds a valuable application in organic synthesis as a reducing agent []. Its ability to donate electrons makes it useful for converting carbonyl functional groups (aldehydes and ketones) into their corresponding alcohols []. This transformation is crucial in the synthesis of various organic molecules, including pharmaceuticals, fragrances, and natural products.

  • Aldehydes and ketones contain a carbon-oxygen double bond (C=O).
  • Sodium trans-hyponitrite hydrate breaks this double bond and adds a hydrogen atom to the carbon and a hydroxyl group (OH) to the oxygen, resulting in the formation of a primary or secondary alcohol, depending on the structure of the starting material.

While there might be other reducing agents available, sodium trans-hyponitrite hydrate offers some advantages:

  • Selectivity: It can selectively reduce aldehydes and ketones without affecting other functional groups present in the molecule [].
  • Mild reaction conditions: The reduction reaction can be carried out under mild temperature and pressure conditions, making it suitable for reactions with sensitive molecules [].

Sodium trans-hyponitrite undergoes various chemical transformations, including:

  • Decomposition: In aqueous solution, sodium trans-hyponitrite reacts with carbon dioxide from the air to form sodium carbonate.
  • Oxidation: It can be oxidized by nitrogen tetroxide (N₂O₄) to yield sodium peroxohyponitrite.
  • Formation of Silver Hyponitrite: When reacted with silver nitrate (AgNO₃), it precipitates silver hyponitrite .

These reactions highlight its role as both a reactant and a product in various chemical processes.

Sodium trans-hyponitrite has been studied for its potential biological activities, particularly in the context of nitric oxide reduction. It can participate in redox reactions that involve the conversion of nitric oxide to nitrous oxide, a process facilitated by bacterial enzymes known as nitric oxide reductases. These reactions are significant in microbial metabolism and can influence physiological processes related to nitric oxide signaling .

The synthesis of sodium trans-hyponitrite typically involves several methods:

  • Reduction of Sodium Nitrite: The most common method involves reducing sodium nitrite (NaNO₂) with sodium amalgam (Na/Hg) in water:
    2NaNO2+4Na Hg +2H2ONa2N2O2+4NaOH+4Hg2\text{NaNO}_2+4\text{Na Hg }+2\text{H}_2\text{O}\rightarrow \text{Na}_2\text{N}_2\text{O}_2+4\text{NaOH}+4\text{Hg}
  • Reaction with Hydroxylammonium Chloride: Another method includes reacting alkyl nitrites with hydroxylammonium chloride and sodium ethoxide:
    RONO+NH2OH+2EtONaNa2N2O2+ROH+2EtOH\text{RONO}+\text{NH}_2\text{OH}+2\text{EtONa}\rightarrow \text{Na}_2\text{N}_2\text{O}_2+\text{ROH}+2\text{EtOH}
  • Electrolysis: Electrolysis of sodium nitrite solutions can also yield sodium hyponitrite .

Sodium trans-hyponitrite hydrate has several applications across different fields:

  • Chemical Synthesis: It serves as a reagent in various organic synthesis reactions.
  • Analytical Chemistry: Used in assays for detecting nitric oxide and other nitrogen oxides.
  • Biochemical Research: Its role in nitric oxide reduction makes it relevant in studies related to microbial metabolism and enzymatic functions .

Research into the interaction of sodium trans-hyponitrite with metal complexes has revealed unique coordination modes. For instance, studies have shown that it can react with non-heme iron complexes, leading to the formation of novel dimeric and tetranuclear complexes. These interactions are significant for understanding the mechanisms of nitric oxide reduction and may have implications for designing new catalysts or therapeutic agents .

Sodium trans-hyponitrite hydrate shares similarities with several related compounds, notably:

CompoundFormulaCharacteristicsReactivity
Sodium hyponitrite (cis)Na₂N₂O₂More reactive than trans; white crystalline solidDecomposes in water
Sodium nitriteNaNO₂Commonly used as a preservativeStrong oxidizing agent
Sodium azideNaN₃Used in organic synthesis; explosive propertiesHighly reactive

Sodium trans-hyponitrite is unique due to its specific isomeric form, stability under certain conditions, and distinct reactivity profile compared to its cis counterpart and other related compounds. Its ability to participate in specific redox reactions further distinguishes it within this group .

Dates

Modify: 2023-08-16

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